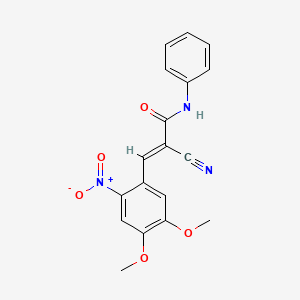![molecular formula C19H14ClN3O2 B3511809 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3511809.png)
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both oxazole and oxadiazole rings. These rings are known for their significant biological activities and are often found in various pharmaceutical and agrochemical applications. The presence of the 2-chlorophenyl and 3-methylphenyl groups further enhances its chemical properties, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable nitrile oxide to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to minimize environmental impact and reduce costs. For instance, the use of eco-friendly catalysts and solvents can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interact with nuclear receptor coactivator 1 and peroxisome proliferator-activated receptor gamma, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol
Uniqueness
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its dual oxazole and oxadiazole rings, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-11-6-5-7-13(10-11)18-21-19(25-23-18)16-12(2)24-22-17(16)14-8-3-4-9-15(14)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGIHCKDEHISBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-quinolin-8-ylacetamide](/img/structure/B3511726.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3511734.png)
![2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-phenylacetamide](/img/structure/B3511750.png)
![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2,3,4-trimethoxybenzamide](/img/structure/B3511759.png)
![[5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone](/img/structure/B3511767.png)
![3-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3511770.png)
![2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B3511771.png)

![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3511784.png)
![2-(1-phenyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3511789.png)
![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3511794.png)
![2-[(4-bromobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3511798.png)
![N-[2-(4-morpholinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3511801.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3511817.png)
